molecular formula C20H20ClN5O2 B6479810 8-(2-chloroethyl)-1,7-dimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 919031-86-0

8-(2-chloroethyl)-1,7-dimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B6479810
CAS No.: 919031-86-0
M. Wt: 397.9 g/mol
InChI Key: VLHCEFIZVMFYKG-RMKNXTFCSA-N
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Description

This compound is a derivative of imidazopurine, which is a type of purine. Purines are biologically significant and are found in DNA, RNA, and many other biological molecules . The compound also contains a phenyl group and a chloroethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be based on the imidazopurine core, with the various substituents attached at the appropriate positions. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Factors like the overall size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule could all influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many purine derivatives act by mimicking the natural purine bases in DNA or RNA, interfering with processes like DNA replication or transcription .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. Depending on the results, it could potentially be developed into a drug or used as a tool to study biological processes .

Properties

IUPAC Name

6-(2-chloroethyl)-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c1-14-13-26-16-17(22-19(26)24(14)12-10-21)23(2)20(28)25(18(16)27)11-6-9-15-7-4-3-5-8-15/h3-9,13H,10-12H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHCEFIZVMFYKG-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCl)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C3=C(N=C2N1CCCl)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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